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molecular formula C10H11F3N2O B1672900 Fluometuron CAS No. 2164-17-2

Fluometuron

Cat. No. B1672900
M. Wt: 232.2 g/mol
InChI Key: RZILCCPWPBTYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05099021

Procedure details

Using the amount of 3-trifluoromethylaniline and N,N-dimethylurea indicated in Example 4, but using the mother liquor from Example 4 instead of pure 1,2,4-trichlorobenzene as the diluent and using 11.4 g (0.25 mol) of dimethylamine, 4.8 g of N-(3-trichloromethylphenyl)-N',N'-dimethylurea, i.e. 83% of theory, having a melting point of 160° to 161° C. and a purity of 99.7% were obtained in the manner described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Name
N-(3-trichloromethylphenyl)-N',N'-dimethylurea
Quantity
4.8 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH3:12][N:13]([CH3:17])[C:14](N)=[O:15].ClC1C=CC(Cl)=CC=1Cl.CNC.ClC(Cl)(Cl)C1C=C(NC(N(C)C)=O)C=CC=1>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([NH:6][C:14]([N:13]([CH3:17])[CH3:12])=[O:15])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Four
Name
Quantity
11.4 g
Type
reactant
Smiles
CNC
Step Five
Name
N-(3-trichloromethylphenyl)-N',N'-dimethylurea
Quantity
4.8 g
Type
reactant
Smiles
ClC(C=1C=C(C=CC1)NC(=O)N(C)C)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a purity of 99.7% were obtained in the manner

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)NC(=O)N(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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